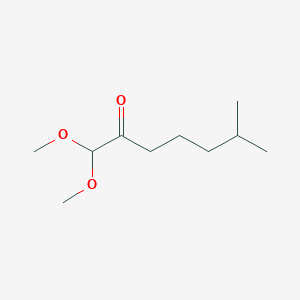
2-Ketoisooctaldehyde dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ketoisooctaldehyde dimethyl acetal is an organic compound with the molecular formula C10H20O3. It is a derivative of aldehydes and ketones, specifically formed through the acetalization process. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ketoisooctaldehyde dimethyl acetal is typically synthesized through the reaction of 2-ketoisooctaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Protonation of the carbonyl group: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: Methanol, acting as a nucleophile, attacks the carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal undergoes further reaction with another molecule of methanol, resulting in the formation of the dimethyl acetal.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled. The process typically employs a continuous flow system to ensure consistent product quality and yield. The reaction is carried out at moderate temperatures and pressures, with the acid catalyst being recycled to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ketoisooctaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or ketone.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Aldehydes or ketones.
Substitution: Various substituted acetals depending on the reagents used
Applications De Recherche Scientifique
2-Ketoisooctaldehyde dimethyl acetal has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during multi-step organic syntheses.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in the preparation of pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Mécanisme D'action
The mechanism of action of 2-ketoisooctaldehyde dimethyl acetal involves its role as a protecting group. The acetal formation protects the carbonyl group from unwanted reactions during synthetic processes. The mechanism includes:
Protonation of the carbonyl group: Increases electrophilicity.
Nucleophilic attack by alcohol: Forms a hemiacetal.
Further reaction with alcohol: Produces the acetal, stabilizing the carbonyl group
Comparaison Avec Des Composés Similaires
2-Ketoisooctaldehyde ethyl acetal: Similar structure but with ethyl groups instead of methyl.
2-Ketoisooctaldehyde propyl acetal: Contains propyl groups.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone.
Uniqueness: 2-Ketoisooctaldehyde dimethyl acetal is unique due to its specific structure, which provides distinct reactivity and stability compared to other acetals. Its use as a protecting group in organic synthesis is particularly valuable, offering selective protection and deprotection under mild conditions .
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1,1-dimethoxy-6-methylheptan-2-one |
InChI |
InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
SXOSETLXXRRUEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


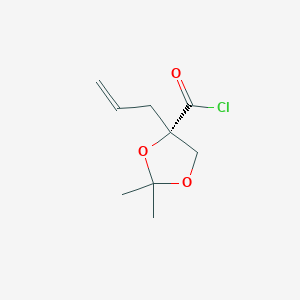


![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
![1,3-Propanediamine, N-[3-(hexadecyloxy)propyl]-](/img/structure/B13805630.png)
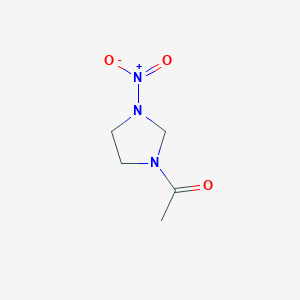

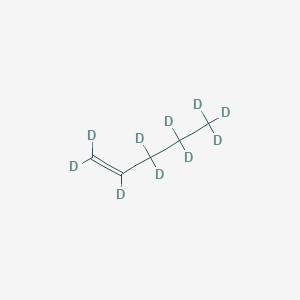
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
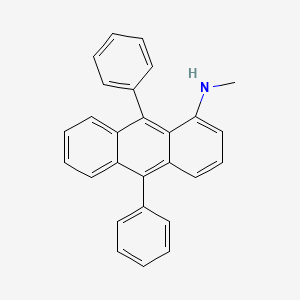
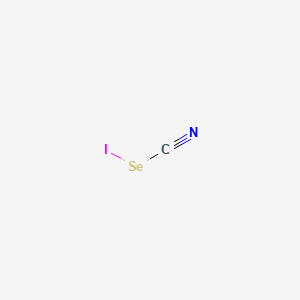
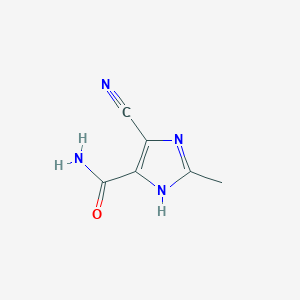

![methyl 9-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B13805684.png)
